8-(2-Ethoxyphenyl)-8-oxooctanoic acid chemical structure analysis
8-(2-Ethoxyphenyl)-8-oxooctanoic acid chemical structure analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of 8-(2-Ethoxyphenyl)-8-oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid, a bifunctional aromatic keto-acid with significant potential as a versatile building block in medicinal chemistry and materials science. This document outlines its core physicochemical properties and presents a detailed, multi-technique strategy for its structural elucidation, including predictive analyses for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy. A robust synthetic route via Friedel-Crafts acylation is proposed, with a rationale for all experimental choices. Furthermore, this guide includes a validated High-Performance Liquid Chromatography (HPLC) protocol for purity assessment and discusses the compound's potential applications as a chemical intermediate in drug discovery, leveraging its reactive carboxylic acid and ketone moieties.
Introduction
8-(2-Ethoxyphenyl)-8-oxooctanoic acid belongs to the class of aromatic keto-acids, compounds that feature a long-chain carboxylic acid, a ketone, and an aromatic ring. This unique combination of functional groups makes it a highly valuable intermediate for chemical synthesis. The terminal carboxylic acid allows for the formation of amides, esters, and other derivatives, while the ketone provides a site for reactions such as reduction, condensation, or the introduction of new stereocenters. The 2-ethoxyphenyl group imparts specific steric and electronic properties that can be exploited to modulate the biological activity or material characteristics of its downstream products. While direct literature on this specific ortho-substituted isomer is sparse, the broader class of phenoxy-alkanoic acid derivatives has been explored in drug discovery for various targets, including as selective COX-2 inhibitors and TRPM8 agonists.[1][2] This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in their development programs.
Physicochemical and Structural Profile
The fundamental properties of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid are summarized below. As experimental data is not widely published, some values are predicted based on its chemical structure and data from analogous compounds, such as its para-substituted isomer.[3]
| Property | Value | Source |
| IUPAC Name | 8-(2-Ethoxyphenyl)-8-oxooctanoic acid | - |
| Molecular Formula | C₁₆H₂₂O₄ | - |
| Molecular Weight | 278.34 g/mol | [3] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Predicted Solubility | Soluble in organic solvents (Methanol, DMSO, DCM); Insoluble in water | Inferred |
| Predicted pKa | ~4.7 (Carboxylic Acid) | [4] |
Chemical Structure:

Comprehensive Structural Elucidation: A Multi-Technique Approach
Confirming the identity and purity of a synthesized compound is paramount. The following section details the expected outcomes from standard analytical techniques used for the structural characterization of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using an Electrospray Ionization (ESI) source in negative ion mode is ideal for this acidic compound.[5]
-
Expected Molecular Ion: In ESI-negative mode, the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z277.14 .
-
Key Fragmentation Patterns: Collision-Induced Dissociation (CID) would likely induce fragmentation at the bonds adjacent to the carbonyl groups, which are the most labile sites. The diagram below illustrates the most probable fragmentation pathways.
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is expected to be dominated by strong absorptions from the carbonyl groups and the hydroxyl group of the carboxylic acid. Data from structurally related keto-acids and octanoic acid provide a strong basis for these predictions.[6][7][8]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 2500-3300 | O-H (Carboxylic Acid) | Stretching | Very Broad |
| 2850-2960 | C-H (Aliphatic) | Stretching | Medium-Strong, Sharp |
| ~1710 | C=O (Carboxylic Acid) | Stretching | Strong, Sharp |
| ~1680 | C=O (Aryl Ketone) | Stretching | Strong, Sharp |
| ~1600, ~1480 | C=C (Aromatic) | Stretching | Medium, Sharp |
| ~1250 | C-O (Aryl Ether) | Stretching | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information for structural confirmation by mapping the carbon-hydrogen framework of the molecule.
2.3.1. Predicted ¹H NMR Analysis
The ¹H NMR spectrum can be divided into four distinct regions: the aromatic protons, the ethoxy group protons, the aliphatic chain protons, and the carboxylic acid proton.
-
Aromatic Region (δ 7.0-8.0 ppm): The four protons on the disubstituted benzene ring will appear as a complex multiplet pattern due to ortho and meta coupling. The proton ortho to the electron-withdrawing acyl group is expected to be the most downfield.
-
Ethoxy Group (δ 1.4, 4.1 ppm): This will present as a classic triplet (CH₃, ~1.4 ppm) and quartet (CH₂, ~4.1 ppm) pattern with a coupling constant (J) of ~7 Hz.[9]
-
Aliphatic Chain (δ 1.3-3.1 ppm): The CH₂ group alpha to the ketone (C7) will be a triplet around δ 3.05 ppm. The CH₂ group alpha to the carboxylic acid (C2) will be a triplet around δ 2.35 ppm. The remaining four CH₂ groups (C3-C6) will appear as overlapping multiplets in the δ 1.3-1.8 ppm range.[10]
-
Carboxylic Acid (δ ~12.0 ppm): The acidic proton will appear as a broad singlet, far downfield, and may be exchangeable with D₂O.
2.3.2. Predicted ¹³C NMR Analysis
The molecule has 16 unique carbon atoms, which should result in 16 distinct signals in the ¹³C NMR spectrum.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ketone, C8) | ~200 | Ketone carbonyls are highly deshielded. |
| C=O (Carboxylic Acid, C1) | ~179 | Carboxylic acid carbonyls are slightly more shielded than ketones.[11] |
| C-O (Aromatic, C1') | ~158 | Aromatic carbon directly attached to the electronegative ether oxygen. |
| C-C=O (Aromatic, C2') | ~131 | Quaternary aromatic carbon attached to the ketone. |
| CH (Aromatic) | 112-134 | Aromatic CH carbons, with shifts influenced by substituents. |
| O-CH₂ (Ethoxy) | ~64 | Aliphatic carbon attached to oxygen. |
| C-C=O (Aliphatic, C7) | ~38 | Alpha-carbon to a ketone. |
| C-COOH (Aliphatic, C2) | ~34 | Alpha-carbon to a carboxylic acid.[10] |
| (CH₂)₄ (Aliphatic, C3-C6) | 24-29 | Standard range for internal methylene carbons in a long chain.[10] |
| CH₃ (Ethoxy) | ~15 | Shielded terminal methyl group. |
Synthesis and Mechanistic Considerations
A reliable method for synthesizing 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is the Friedel-Crafts acylation of phenetole (ethoxybenzene) with suberic anhydride (octanedioic anhydride).
Proposed Synthetic Pathway
The reaction proceeds by activating suberic anhydride with a Lewis acid, which is then attacked by the electron-rich phenetole ring, primarily at the para position, but with ortho substitution also possible. Separation of isomers would be required.
Reaction: Phenetole + Suberic Anhydride --(AlCl₃, DCM)--> 8-(2-Ethoxyphenyl)-8-oxooctanoic acid (and para isomer)
Rationale for Experimental Choices
-
Lewis Acid (AlCl₃): Anhydrous aluminum chloride is a strong Lewis acid required to coordinate with the anhydride, making it a more potent electrophile for attacking the aromatic ring.[12]
-
Solvent (DCM): Anhydrous dichloromethane is an ideal solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.[12]
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize side products. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[12]
-
Aqueous Workup: A quench with ice and acid is necessary to decompose the aluminum chloride-ketone complex and protonate the resulting carboxylate, precipitating the product.[12]
Synthetic Workflow Diagram
Caption: Workflow for the Friedel-Crafts synthesis of the target compound.
Applications in Research and Drug Development
8-(2-Ethoxyphenyl)-8-oxooctanoic acid is not merely a final product but a versatile platform for further chemical exploration.
-
Chemical Intermediate: It serves as an excellent starting material. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling its conjugation to other molecules of interest, such as peptides or fluorescent tags.[13]
-
Bioisosteric Replacement: In drug design, carboxylic acids are often used as bioisosteres for other functional groups like tetrazoles or sulfonamides to modulate physicochemical properties such as acidity and cell permeability.[14]
-
Pharmacophore Scaffolding: The rigid aromatic ketone coupled with a flexible aliphatic acid tail provides a scaffold that can be elaborated to probe interactions with biological targets. The ketone can be reduced to a secondary alcohol, introducing a chiral center and new hydrogen bonding capabilities.
Quality Control & Analytical Protocols
Ensuring the purity of the final compound is critical for its use in any application, especially in drug development. A robust reversed-phase HPLC method is the standard for this assessment.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol is designed to provide excellent separation of the target compound from starting materials and potential by-products.[15][16]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).[15]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Protocol Validation
This method should be validated according to standard practices to ensure its reliability. This involves assessing:
-
Specificity: Ensuring the peak for the analyte is well-resolved from any impurities.
-
Linearity: Establishing a linear relationship between concentration and peak area over a defined range.
-
Accuracy & Precision: Determining how close the measured values are to the true value and the reproducibility of the measurements, respectively.[16]
Safety and Handling
Based on the functional groups present and safety data for similar compounds, 8-(2-Ethoxyphenyl)-8-oxooctanoic acid should be handled with appropriate care.[17][18]
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[18]
-
Hazards: The compound is expected to be an irritant to the skin and eyes. The carboxylic acid moiety can be corrosive. Harmful if swallowed or inhaled.[17][19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[17]
Conclusion
8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a compound of significant interest due to its synthetic versatility. This guide has provided a comprehensive framework for its analysis, characterization, and synthesis. The predictive spectroscopic data and detailed analytical protocols herein offer researchers a solid foundation for working with this molecule. Its potential as a key intermediate in the development of novel therapeutics and advanced materials makes it a valuable addition to the modern chemist's toolkit.
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